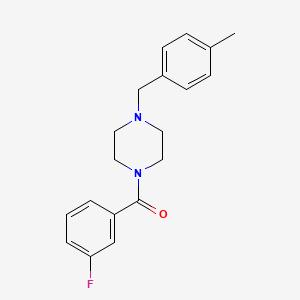
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a member of the acridine family of compounds, which are known for their diverse biological activities such as anti-cancer, anti-viral, and anti-inflammatory properties. In
科学的研究の応用
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3/4A protease. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-κB signaling pathway.
実験室実験の利点と制限
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has several advantages for lab experiments, including its high potency and selectivity. This compound is also relatively easy to synthesize using a variety of methods. However, this compound also has several limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone research. One direction is to further investigate its potential anti-cancer activity and to develop this compound-based drugs for cancer treatment. Another direction is to investigate its potential anti-viral activity and to develop this compound-based drugs for the treatment of viral infections. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
合成法
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to form this compound. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino ketone intermediate, which is then cyclized to form this compound. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form this compound.
特性
IUPAC Name |
3,3-dimethyl-9-(methylamino)-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)8-12-14(13(19)9-16)15(17-3)10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKEQQZGDFJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)

![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)